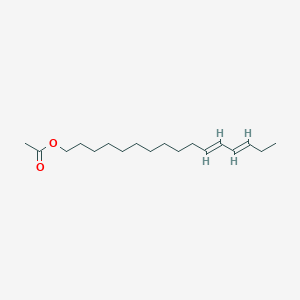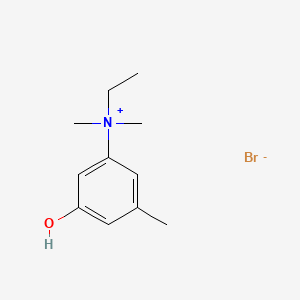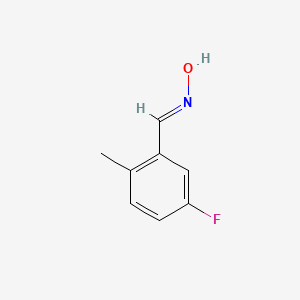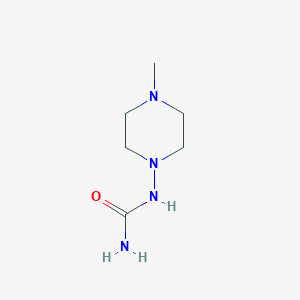
N-(4-Methylpiperazin-1-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methylpiperazin-1-yl)urea is a chemical compound that features a piperazine ring substituted with a methyl group and a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylpiperazin-1-yl)urea typically involves the reaction of 4-methylpiperazine with an isocyanate or a carbamoyl chloride. One common method is to react 4-methylpiperazine with urea under controlled conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as crystallization or distillation to obtain the final product .
化学反应分析
Types of Reactions
N-(4-Methylpiperazin-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of N-(4-Methylpiperazin-1-yl)methylamine.
Substitution: Formation of various substituted urea derivatives.
科学研究应用
N-(4-Methylpiperazin-1-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of N-(4-Methylpiperazin-1-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
- N-(4-Methylpiperazin-1-yl)methylamine
- N-(4-Methylpiperazin-1-yl)carbamoyl chloride
- N-(4-Methylpiperazin-1-yl)benzamide
Uniqueness
N-(4-Methylpiperazin-1-yl)urea is unique due to its specific structure, which combines the piperazine ring with a urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, this compound may exhibit different reactivity and binding affinities, leading to unique effects in biological systems .
属性
CAS 编号 |
89582-54-7 |
|---|---|
分子式 |
C6H14N4O |
分子量 |
158.20 g/mol |
IUPAC 名称 |
(4-methylpiperazin-1-yl)urea |
InChI |
InChI=1S/C6H14N4O/c1-9-2-4-10(5-3-9)8-6(7)11/h2-5H2,1H3,(H3,7,8,11) |
InChI 键 |
VOUDNGYMQLJSJF-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


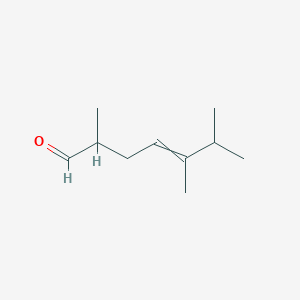
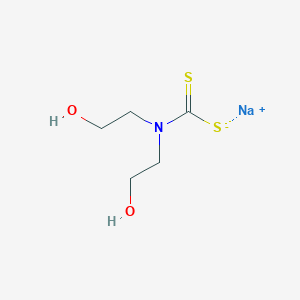

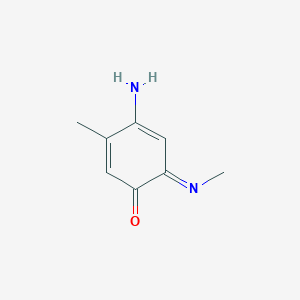
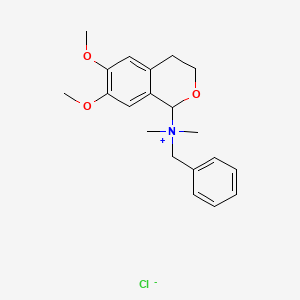

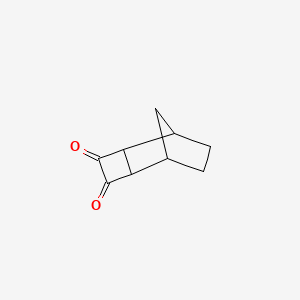
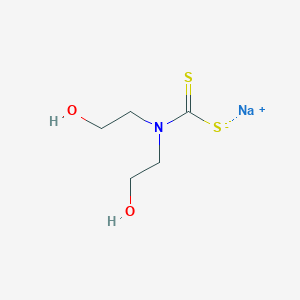

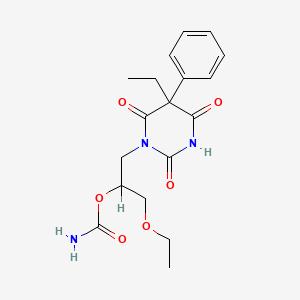
![1-[4-[2-(2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13786210.png)
